Asulam-sodium

Description

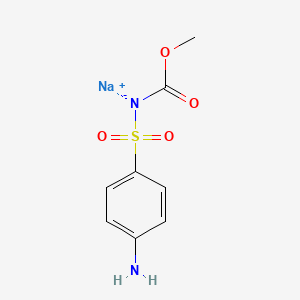

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2302-17-2 |

|---|---|

Molecular Formula |

C8H10N2NaO4S |

Molecular Weight |

253.23 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-methoxycarbonylazanide |

InChI |

InChI=1S/C8H10N2O4S.Na/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7;/h2-5H,9H2,1H3,(H,10,11); |

InChI Key |

NLLVGXKGPWZOLZ-UHFFFAOYSA-N |

SMILES |

COC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

Other CAS No. |

2302-17-2 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

3337-71-1 (Parent) |

Origin of Product |

United States |

Mechanistic Investigations of Asulam Sodium Action in Target Biota

Biochemical and Molecular Basis of Herbicidal Action

The primary mode of action of Asulam-sodium involves the disruption of the plant's ability to synthesize folic acid, a vital coenzyme involved in numerous metabolic processes.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folic Acid Synthesis Pathway

This compound functions as a potent inhibitor of the enzyme dihydropteroate synthase (DHPS) (EC 2.5.1.15) nih.govbiorxiv.orgregulations.govlsuagcenter.comcymitquimica.comcambridge.orgcabidigitallibrary.orgebi.ac.ukresearchgate.netebi.ac.ukdrugbank.com. DHPS is a key enzyme in the de novo synthesis of folate (folic acid) in plants and microorganisms biorxiv.orgebi.ac.uk. This enzyme catalyzes the condensation of para-aminobenzoic acid (p-ABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a precursor to folic acid lsuagcenter.comebi.ac.ukdrugbank.com.

This compound is structurally analogous to p-ABA and acts as a competitive inhibitor of DHPS, effectively blocking the enzyme's active site and preventing the synthesis of dihydropteroate biorxiv.orgcambridge.orgebi.ac.uklew.ro. This competitive inhibition disrupts the entire downstream folate synthesis pathway.

The folate synthesis pathway is critical in plants as they, unlike animals, must synthesize their own tetrahydrofolic acid (THF) biorxiv.orgwikipedia.org. THF and its derivatives are essential one-carbon carriers involved in various metabolic reactions.

Downstream Physiological and Cellular Disruptions (e.g., RNA and Protein Synthesis)

The inhibition of DHPS by this compound leads to a depletion of cellular folate pools researchgate.net. Since folate coenzymes are indispensable for one-carbon transfer reactions, their deficiency has profound downstream consequences on essential biosynthetic processes biorxiv.orglsuagcenter.comcabidigitallibrary.orgwikipedia.org. These processes include the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA, and the synthesis of certain amino acids biorxiv.orglsuagcenter.comcabidigitallibrary.orgwikipedia.org.

Studies have shown that this compound treatment results in reduced levels of RNA and protein in susceptible plant tissues researchgate.netresearchgate.net. For instance, research on bracken (Pteridium aquilinum) demonstrated that foliage application of asulam (B1667650) reduced RNA levels in frond buds and young fronds within days, followed by a significant reduction in protein levels researchgate.netresearchgate.net. Furthermore, the incorporation of radiolabeled precursors into RNA and protein was inhibited in treated tissues, providing direct evidence of impaired synthesis researchgate.netresearchgate.net.

The disruption of nucleic acid and protein synthesis ultimately impairs cell division and growth in meristematic tissues, contributing to the observed herbicidal symptoms such as stunted growth and chlorosis lsuagcenter.comcambridge.org. Asulam is also suggested to act as a mitotic inhibitor, which aligns with the observed disruption of cell division processes reliant on the synthesis of new genetic material and proteins lsuagcenter.comcaws.org.nznih.gov.

The following table summarizes findings on the impact of Asulam on RNA and protein levels in bracken:

| Treatment (Asulam) | Tissue | Time After Treatment | Effect on RNA Levels | Effect on Protein Levels |

| Foliage application | Frond buds | 3 days | Reduced | Not significantly reduced |

| Foliage application | Young fronds | 3 days | Reduced | Not significantly reduced |

| Foliage application | Frond buds | 14 days | Reduced | Significantly reduced |

| Foliage application | Young fronds | 14 days | Reduced | Significantly reduced |

| Excised rhizome buds | 20 hours (5 ppm and above) | Reduced | Reduced |

Note: This table is based on research findings and is intended for illustrative purposes of the observed effects.

Comparative Analysis of this compound Selectivity Across Plant Species

This compound is recognized as a selective herbicide, meaning it effectively controls certain plant species while causing minimal damage to others regulations.govnih.govherts.ac.uk. This selectivity is a crucial aspect of its utility in agricultural and non-cropland settings. The differential response of various plant species to this compound is a subject of ongoing research.

One of the primary mechanisms proposed for this observed selectivity is the difference in the metabolic fate of this compound within different plant species researchgate.net. Tolerant plants are capable of metabolizing Asulam into less toxic compounds more effectively than susceptible plants lsuagcenter.comresearchgate.net.

Beyond metabolism, other factors may contribute to selectivity, including differences in the uptake, translocation, or the sensitivity of the target enzyme (DHPS) itself among different plant species researchgate.netgla.ac.uk. Variations in endogenous levels of p-ABA or folate precursors in different plants might also play a role in their relative susceptibility or tolerance to this compound researchgate.netgla.ac.uk.

Influence of Plant Metabolism on this compound Activity and Detoxification in Target and Non-target Plants

Plant metabolism plays a significant role in determining the efficacy of this compound and the differential tolerance observed between species. In plants, this compound can undergo metabolic transformations. The ability of a plant to rapidly metabolize Asulam into inactive or less phytotoxic compounds is a key mechanism of detoxification and tolerance lsuagcenter.comresearchgate.net.

Tolerant plant species possess metabolic pathways that effectively break down this compound. While specific metabolic routes can vary, these processes typically involve enzymatic modifications that render the herbicide inactive or facilitate its conjugation and sequestration, thereby preventing it from reaching or inhibiting the target enzyme, DHPS, at inhibitory concentrations lsuagcenter.comresearchgate.net.

In contrast, susceptible plants either lack these efficient metabolic pathways or metabolize this compound at a much slower rate. This results in the accumulation of the active herbicide within the plant tissues, leading to sustained inhibition of DHPS and the subsequent disruption of folate synthesis and downstream processes, ultimately causing the herbicidal effects lsuagcenter.comresearchgate.net. The differential rates of metabolism and detoxification are central to understanding the selective action of this compound in diverse plant populations.

Environmental Fate and Transport Dynamics of Asulam Sodium

Degradation Pathways and Kinetics in Environmental Matrices

The dissipation of Asulam-sodium in the environment occurs through several key processes, including microbial metabolism, photodegradation, and abiotic hydrolysis. epa.govepa.gov The rates and significance of these pathways are influenced by the specific environmental compartment and prevailing conditions.

Microbial Metabolism and Biodegradation in Soil and Aquatic Systems

Microbial degradation is considered a major route of dissipation for asulam (B1667650) under aerobic conditions in soil. epa.gov Specific bacterial species, such as Flavobacterium sp., Curtobacterium sp., and Pseudomonas sp., have been identified as being capable of aerobically degrading asulam. ethz.ch This process can lead to the formation of metabolites, including sulfanilamide (B372717). epa.govethz.ch

In soil laboratory incubations under aerobic conditions in the dark, asulam has shown low to moderate persistence, with reported DT50 values ranging from 0.2 to 11.2 days and DT90 values from 7.1 to 37.2 days. nih.gov However, under anaerobic conditions in soil and sediment, asulam has been found to be very stable. epa.govepa.gov In dark aerobic natural sediment-water systems, asulam exhibited medium persistence. nih.gov The phenyl ring of asulam can become associated with the unextractable sediment fraction, accounting for a significant percentage of the applied radioactivity over time. nih.gov

The primary degradation pathway initiated by microorganisms involves the transformation of asulam to sulfanilamide, followed by conversion to 4-aminobenzenesulfonate (B1229798) through hydrolytic reactions. ethz.ch Further oxidation reactions can then convert 4-aminobenzenesulfonate to 4-hydroxybenzenesulfonate (B8699630) and subsequently to 1,2,4-benzenetriol. ethz.ch Another pathway involves the conversion of 4-aminobenzenesulfonate to 4-Sulfocatechol via a deaminating dioxygenase, with subsequent cleavage and hydrolysis leading to the formation of maleylacetate. ethz.ch

Photodegradation Mechanisms and Influence of Light Conditions in Water and Soil

Photolysis, the degradation induced by light, appears to be a major route of degradation for asulam in both water and on soil surfaces under laboratory conditions. epa.govepa.gov Asulam photodegrades rapidly in aqueous solutions, with a reported half-life of 2 hours at pH 9. epa.gov On sandy loam soil, rapid photodegradation was also observed, with a half-life of 1.5 hours. epa.gov

However, the significance of photodegradation in natural field conditions may be less pronounced compared to laboratory settings. epa.gov While asulam is unstable in water and on soil under light, low levels of residues have been detected in surface water studies, suggesting that other factors or conditions might limit the extent of photodegradation in the environment. epa.govepa.gov Asulam may be persistent in water, especially under dark conditions. herts.ac.ukherts.ac.uknature.scot

Abiotic Hydrolysis and Other Chemical Degradation Processes

Asulam is reported to be stable to hydrolysis at pH values of 5, 7, and 9 in the absence of light. epa.gov However, some extent of hydrolysis can occur under acidic conditions, with a reported half-life of greater than 2 months at pH 3 and 25°C for asulam sodium. service.gov.uk The hydrolysis rates in natural waters, while relatively slow, may be enhanced by the presence of dissolved organic carbon, which can catalyze the hydrolysis of some herbicides. mcdowellsonoran.org

In solution, this compound dissociates, with the ionized and unionized forms being in equilibrium depending on the pH of the surrounding environment. nih.govresearchgate.net This dissociation can influence its chemical behavior and interactions in the environment.

Mobility and Distribution in Environmental Compartments

This compound is characterized by high water solubility and mobility in soil, which influences its distribution across environmental compartments, particularly its potential to reach groundwater and surface water bodies. herts.ac.ukepa.govepa.govnih.gov

Leaching Potential and Groundwater Contamination Studies

Asulam has a high potential for leaching into groundwater due to its high solubility and mobility in soil. herts.ac.ukepa.govepa.govmaine.gov Studies have indicated that asulam is very mobile in soil. epa.govepa.gov The adsorption of asulam, its salts, and the metabolite sulfanilamide in soil is not considered pH dependent. nih.gov

Data from the EPA has shown detections of asulam in groundwater, with reported values in the range of 0.0047 µg/L to 0.0285 µg/L. maine.gov While a low risk of leaching to groundwater is sometimes indicated, the high leachability potential is also highlighted. herts.ac.uk The GUS (Groundwater Ubiquity Score) leaching potential index for asulam sodium is calculated as 6.62, indicating high leachability. herts.ac.uk

Prospective groundwater studies have been conducted to assess the circumstances under which asulam might leach into groundwater. epa.gov Estimated environmental concentrations (EECs) for asulam and its degradate sulfanilamide in groundwater have been predicted, with maximum levels potentially reaching 154 ppb and average levels around 43 ppb. epa.gov These represent upper bound concentrations. epa.gov

Surface Runoff and Transport into Aquatic Ecosystems

Surface runoff is another potential major route of dissipation for asulam, transporting sediment-bound residues or solubilized asulam into surface water bodies. epa.gov Due to its high solubility, rain occurring shortly after application can increase the amount of chemical entering groundwater and surface water. epa.gov

Studies have detected asulam in surface water, with reported values ranging from 0.0495 µg/L to 0.669 µg/L. maine.gov The highest concentrations in surface water have been observed shortly after application, particularly in areas where it is applied to bracken in upland regions, where runoff can be significant. service.gov.uk Concentrations tend to decrease relatively quickly over time. service.gov.uk

Entry into aquatic environments from terrestrial uses can occur through pathways such as spray drift and surface runoff. service.gov.uk These inputs can be particularly significant for herbicides like asulam, which are frequently applied from the air. service.gov.uk

Despite its high solubility, some studies suggest that asulam may become associated with suspended solids in the aquatic environment. service.gov.uk In aerobic systems consisting of flooded soil, asulam has been observed to adsorb onto soil components and particulate matter suspended in the water. service.gov.uk

Table: this compound Environmental Fate and Transport Summary

| Environmental Compartment | Degradation Pathway | Persistence/Kinetics | Mobility/Distribution | Key Findings |

| Soil | Microbial Metabolism | Low to moderate persistence under aerobic conditions. nih.gov | Very mobile. epa.govepa.gov High to very high mobility. nih.gov | Degradation to sulfanilamide and further metabolites. epa.govethz.ch Stable under anaerobic conditions. epa.govepa.gov |

| Photodegradation | Rapid under laboratory conditions (half-life ~1.5 hrs). epa.gov | Influenced by light availability. epa.govepa.gov | Significance in field conditions may be less than in the lab. epa.gov | |

| Abiotic Hydrolysis | Stable at pH 5, 7, 9 in dark. epa.gov Hydrolyzes under acidic conditions. service.gov.uk | N/A | Hydrolysis rates potentially enhanced by dissolved organic carbon. mcdowellsonoran.org | |

| Water | Microbial Metabolism | Medium persistence in dark aerobic sediment-water systems. nih.gov | Highly soluble. herts.ac.ukepa.govepa.gov | Degradation to sulfanilamide and further metabolites. ethz.ch Stable under anaerobic conditions. epa.govepa.gov |

| Photodegradation | Rapid in aqueous solution under light (half-life ~2 hrs). epa.gov | Influenced by light availability. epa.govepa.gov | May be persistent in water under dark conditions. herts.ac.ukherts.ac.uknature.scot Low levels detected in surface water studies. epa.gov | |

| Abiotic Hydrolysis | Stable at pH 5, 7, 9 in dark. epa.gov Hydrolyzes under acidic conditions. service.gov.uk | N/A | Hydrolysis rates potentially enhanced by dissolved organic carbon. mcdowellsonoran.org | |

| Groundwater | Leaching from soil | Persistence influenced by soil conditions. epa.govepa.gov | High leaching potential. herts.ac.ukepa.govepa.govmaine.gov GUS index indicates high leachability. herts.ac.uk | Detections reported in groundwater. maine.gov Predicted EECs available. epa.gov |

| Surface Water | Surface Runoff, Spray Drift | Persistence influenced by light and microbial activity. herts.ac.ukepa.govethz.chherts.ac.uknature.scot | Transport from treated areas. epa.govservice.gov.uk | Detections reported in surface water. maine.gov Concentrations influenced by application and runoff. service.gov.uk |

Adsorption and Desorption Dynamics in Varied Soil Types

Adsorption and desorption are key processes that govern the mobility and availability of a chemical in soil. Asulam is expected to have high to moderate mobility in soil based on its Koc values, which range from 40 to 300. nih.gov The pKa of asulam is 4.82, indicating that it will exist predominantly in its anionic form in the environment. nih.gov Anions generally exhibit weaker adsorption to soils containing organic carbon and clay compared to their neutral counterparts. nih.gov

Studies on the adsorption of asulam have generally indicated low soil adsorption. gla.ac.uk Research suggests that both organic matter and clay content play a role in determining adsorption, with clay content potentially being a main factor in some soil types. nih.gov Soil pH is also negatively correlated with the adsorption of some acidic pesticides, including asulam. nih.gov

While specific detailed data tables on this compound adsorption and desorption across a wide range of varied soil types were not extensively available in the search results, the general consensus is that its anionic nature and relatively low Koc values contribute to its mobility in soil.

Persistence and Residue Dynamics in Ecological Systems

The persistence of this compound in ecological systems is determined by its degradation rates in different environmental compartments, such as soil and water, and the formation and stability of residues.

Assessment of Environmental Half-Lives in Soil and Water

The environmental half-life is a measure of how long it takes for the concentration of a substance to decrease by half. Asulam is considered not persistent in soils, but it may be persistent in water, especially under dark conditions. herts.ac.ukherts.ac.uknature.scot

In soil, biodegradation is suggested to be an important environmental fate process, with reported half-lives ranging from 8 to 28 days. nih.gov Photolytic degradation on soil can also occur rapidly, with a half-life of 1.5 hours reported on sandy loam soil under continuous artificial light, although the half-life in dark control samples was significantly longer (83 hours). epa.gov Under aerobic conditions, asulam is considered relatively unstable in soil. epa.govepa.gov However, under anaerobic soil and sediment conditions, it appears to be very stable. epa.govepa.gov

In water, biodegradation is indicated to be not an important environmental fate process, with a half-life greater than 1 year. nih.gov However, asulam photodegrades very rapidly in aqueous solution at pH 9, with a half-life of 2 hours. nih.gov Asulam is stable in water without light. epa.gov

Data on half-lives can vary depending on the specific environmental conditions (e.g., soil type, moisture, temperature, light exposure, aerobic vs. anaerobic conditions).

| Environmental Compartment | Condition | Approximate Half-Life | Source |

| Soil | Aerobic Biodegradation | 8-28 days | nih.gov |

| Soil | Photodegradation (light) | 1.5 hours | epa.gov |

| Soil | Photodegradation (dark) | 83 hours | epa.gov |

| Soil | Aerobic conditions | Relatively unstable | epa.govepa.gov |

| Soil/Sediment | Anaerobic conditions | Very stable | epa.govepa.gov |

| Water | Biodegradation | > 1 year | nih.gov |

| Water | Photodegradation (pH 9) | 2 hours | nih.gov |

| Water | Without light | Stable | epa.gov |

Note: Half-life values can be highly variable depending on specific environmental conditions and study methodologies.

Formation and Stability of Bound Residues in Soil

Bound residues are chemical residues that are tightly associated with the soil matrix and cannot be easily extracted by conventional methods. ecetoc.orgresearchgate.net Asulam dissipates by irreversible binding to soil organic matter, and this binding appears to increase over time. epa.gov However, there can be a time lag during which residues can move through the soil profile under aerobic conditions before significant binding occurs. epa.gov

The formation of bound residues can be influenced by interactions with soil components, including organic matter and clay, and can involve chemical bonding or physical entrapment. ecetoc.orgresearchgate.net While bound residues are strongly associated with the matrix, their potential reversibility can vary. ecetoc.org For risk assessment purposes, this matrix-associated fraction is generally considered unlikely to be available to indigenous organisms. ecetoc.org

Studies have indicated the formation of bound residues of asulam in soil. epa.gov Under anaerobic (flooded) conditions, the amount of bound residues appears to decrease, and the degradation rate also decreases. epa.gov There is a data gap identified regarding the long-term risk to soil organisms from non-extractable soil residues. nih.gov

Ecotoxicological Assessments of Asulam Sodium on Non Target Organisms

Impact on Aquatic Ecosystems

The presence of Asulam-sodium in aquatic environments can result from runoff, spray drift, or leaching due to its high solubility in water. herts.ac.ukherts.ac.ukmaine.gov Its persistence in water, particularly under dark conditions, raises concerns about potential exposure to aquatic life. herts.ac.ukherts.ac.uk

Effects on Freshwater and Estuarine/Marine Invertebrates and Fish

Available data indicates moderate acute and chronic ecotoxicity alerts for Daphnia, a common aquatic invertebrate. herts.ac.uk

| Organism Type | Toxicity Level (Acute) | Toxicity Level (Chronic) | Data Availability |

| Freshwater Fish | Practically Non-toxic | Data Gap | Limited maine.govepa.gov |

| Freshwater Invertebrates | Slightly Toxic | Data Gap | Limited epa.govepa.gov |

| Estuarine/Marine Species | Practically Non-toxic | Not Assessed | Limited epa.gov |

| Daphnia | Moderate Alert | Moderate Alert | Available herts.ac.uk |

Phytotoxicity to Non-Target Aquatic Plants and Algae

This compound has demonstrated phytotoxicity to non-target aquatic plants. Levels of concern for endangered and non-endangered aquatic plants have been exceeded, particularly with non-cropland uses. epa.govepa.gov While a comprehensive risk assessment for non-target plants is challenging due to insufficient data, the herbicidal properties of asulam (B1667650) suggest a likely high risk to these organisms. epa.govepa.gov Additional phytotoxicity data is required to complete the risk assessment for non-target plants. epa.gov

Some assessments have concluded that asulam is very toxic to aquatic plants. nature.scot Studies exposing macrophytes to this compound have shown varying hazard concentrations depending on the species. For instance, the hazard concentration for Elodea nuttallii was found to be 5.52 µg/L, for Potamogeton crispus 30 µg/L, and for Elodea Canadensis 42 µg/L. nature.scot Conversely, other sources suggest a low toxicity to aquatic plants and algae. nature.scot

| Organism Type | Phytotoxicity Concern | Hazard Concentration Examples (µg/L) | Data Availability |

| Non-Target Aquatic Plants | High Risk Likely | Elodea nuttallii: 5.52 nature.scot | Limited epa.govepa.gov |

| Potamogeton crispus: 30 nature.scot | |||

| Elodea Canadensis: 42 nature.scot | |||

| Aquatic Plants & Algae | Low Toxicity (Conflicting Data) | - | Limited nature.scot |

Effects on Terrestrial Ecosystems

The potential for this compound to impact terrestrial ecosystems exists through various pathways, including direct application, spray drift, and residues in soil.

Impact on Soil Microbial Communities and Biogeochemical Processes

Toxicity to Beneficial Arthropods (e.g., Honeybees) and Earthworms

This compound is considered to pose a minimal risk to honeybees. epa.govepa.gov It is reported as practically non-toxic to honeybees. epa.gov For earthworms, this compound is considered moderately toxic. herts.ac.ukherts.ac.uk Acute earthworm ecotoxicity is flagged with a moderate alert. herts.ac.uk

| Organism Type | Toxicity Level | Data Availability |

| Honeybees | Minimal Risk epa.govepa.gov, Practically Non-toxic epa.gov | Available herts.ac.ukherts.ac.ukepa.govepa.gov |

| Earthworms | Moderately Toxic herts.ac.ukherts.ac.uk | Available herts.ac.ukherts.ac.uk |

| Beneficial Arthropods | Not Fully Assessed | Limited nature.scotpan-europe.info |

Regarding beneficial arthropods beyond honeybees, a comprehensive risk assessment for non-target arthropods has been conducted in regulatory contexts. nature.scotpan-europe.info While some data gaps exist for long-term risks to bees and certain metabolites for aquatic organisms, a 10-meter non-spray zone has been required for non-target arthropods in some evaluations. pan-europe.info

Phytotoxicity to Non-Target Terrestrial and Semi-Aquatic Plants

This compound presents a risk to non-target terrestrial and semi-aquatic plants. Levels of concern for both endangered and non-endangered terrestrial and semi-aquatic plants have been exceeded for all uses of asulam. epa.govepa.gov Similar to aquatic plants, a comprehensive risk assessment is hindered by a lack of adequate data, but a high risk is considered likely based on the herbicidal nature of asulam. epa.govepa.gov Additional phytotoxicity data is required by regulatory bodies to complete the risk assessment for these plant groups. epa.gov

Bioaccumulation Potential in Ecological Food Chains (excluding human food chain)

The potential for this compound to bioaccumulate in ecological food chains appears to be a subject of some consideration, although comprehensive data specifically on biomagnification through trophic levels in non-human food chains are not extensively detailed in the provided search results.

Some sources indicate a "risk of bioaccumulation" for asulam sodium herts.ac.ukherts.ac.uk. However, the U.S. EPA, in a 1995 document, stated that a bioaccumulation in fish study was waived because the octanol/water partition coefficient (Kow) for asulam is very low (Kow = 1.01) epa.gov. A low Kow generally suggests a low potential for a substance to accumulate in fatty tissues of organisms europa.eu.

While a low Kow might suggest limited bioconcentration from water, bioaccumulation can also occur through dietary intake europa.eu. One study mentioned preliminary evidence from rotational crop data suggesting that asulam residues might occur in crops planted in previously treated fields epa.gov. This indicates a potential for uptake by plants, which could then enter terrestrial food chains.

Endocrine-Disrupting Properties Research in Non-Target Organisms

Research into the endocrine-disrupting properties of this compound in non-target organisms has been a focus of regulatory assessments, particularly in the European Union. The European Food Safety Authority (EFSA) has concluded that this compound is considered to have endocrine-disrupting properties env-health.orgpan-europe.infopan-europe.infoeuropa.eu.

Although this compound has been identified as an endocrine disruptor, some sources indicate that the available dataset regarding its endocrine-disrupting potential in non-mammalian species was not considered sufficiently investigated researchgate.net. Further ecotoxicological tests might be necessary to fully address the potential endocrine-disrupting properties of asulam in non-target organisms nih.gov.

The concern regarding endocrine disruption has contributed to regulatory decisions. For instance, the non-approval of this compound in the EU is partly based on it meeting the criteria for endocrine disruption, which is a cut-off criterion pan-europe.infoeuropa.eu.

Research in other areas of ecotoxicology provides some context, although direct links to endocrine disruption in non-target organisms are not always explicitly made. For example, studies have investigated the effects of asulam on aquatic organisms, birds, and soil biota, with some data gaps identified for chronic effects and long-term risks nih.govepa.govnature.scot. While these studies assess general toxicity, specific investigations into endocrine-mediated effects in these non-target groups are less detailed in the provided information.

Interactive Data Table 1: Summary of Endocrine Disruption Assessment for this compound

| Assessment Body | Conclusion on Endocrine Disruption | Modality (if specified) | Target (Human/Non-target) | Source |

| EFSA | Yes | T-modality | Human | europa.euresearchgate.netservice.gov.uk |

| EFSA | Data not sufficiently investigated | Not specified | Non-mammalian species | researchgate.net |

| EU Regulatory Framework | Considered to have endocrine disrupting properties that may cause adverse effects | Not specified | Non-target organisms | env-health.org |

Note: This table is based on the interpretations of the provided text snippets. Specific quantitative data on endocrine disruption in non-target organisms were not available in a format suitable for a detailed data table.

Herbicide Resistance Development and Management Research for Asulam Sodium

Mechanisms of Resistance in Target Weed Populations

Herbicide resistance in weeds can be broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govresearchgate.net. TSR involves alterations to the herbicide's binding site, while NTSR encompasses other mechanisms that reduce herbicide efficacy ucdavis.edunih.gov.

Target-Site Mutations Affecting DHP Synthase

Asulam-sodium inhibits the enzyme dihydropteroate (B1496061) (DHP) synthase canada.caherts.ac.ukepa.govepa.govepa.govpublications.gc.ca. Target-site resistance mechanisms can involve structural changes to the herbicide binding site on the target protein ucdavis.edu. This can occur through mutations in the gene encoding DHP synthase, leading to an altered enzyme that is less sensitive to inhibition by this compound nih.gov. While the search results confirm that asulam (B1667650) is a DHP synthase inhibitor and that target-site mutations are a mechanism of resistance for other herbicides, specific detailed research findings on target-site mutations in DHP synthase directly conferring resistance to this compound in target weed populations were not extensively detailed in the provided snippets. However, the principle of target-site mutations affecting the efficacy of herbicides that inhibit specific enzymes is a well-established mechanism of resistance nih.gov.

Evolutionary Dynamics and Ecological Factors Driving Resistance Selection

The evolution of herbicide resistance is an evolutionary phenomenon driven by selection pressure caws.org.nznih.gov. Repeated use of a herbicide selects for individuals within a weed population that are naturally less susceptible to its effects epa.govepa.govepa.govepa.gov. The frequency of resistant individuals increases over time if these individuals survive and reproduce, leading to a shift in the weed population towards resistance epa.govepa.govepa.gov.

Several ecological and evolutionary factors influence the rate at which resistance evolves. These include the initial frequency of resistance alleles in the weed population, the fitness cost associated with resistance (i.e., whether resistant plants are less vigorous in the absence of the herbicide), the pattern of mating within the weed population, and the extent of gene flow between populations ucdavis.educaws.org.nznih.gov. High selection pressure, often resulting from the frequent and exclusive use of a single herbicide or herbicide group, is a primary driver of resistance evolution croplife.org.au. Ecological factors such as weed biology, population size, and seed dispersal also play a role in the spatial and temporal dynamics of resistance development caws.org.nznih.govtnau.ac.inresearchgate.net.

Strategies for Mitigating this compound Resistance

To mitigate or delay the development of resistance to this compound and other herbicides, appropriate resistance-management strategies should be implemented epa.govepa.govepa.govepa.gov. These strategies aim to reduce the selection pressure favoring resistant individuals and maintain the susceptibility of weed populations.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a key strategy for preventing and managing herbicide resistance epa.govcroplife.org.autnau.ac.inepa.govamazonaws.com. IWM involves combining multiple weed control methods to reduce reliance solely on herbicides. These methods can include cultural practices (e.g., crop rotation, using competitive varieties, optimizing planting density), mechanical control (e.g., tillage, hand weeding), biological control, and chemical control with herbicides from different mode of action groups epa.govcroplife.org.autnau.ac.inepa.govamazonaws.com.

Key aspects of IWM for resistance management include correctly identifying weeds, scouting fields before and after herbicide application to detect potential resistance, and preventing weed escapes from setting seed epa.govepa.govcroplife.org.auepa.govamazonaws.com. Rotating crops is also a recommended practice within IWM, as different crops may utilize different weed control tactics and herbicides epa.govepa.govamazonaws.com.

Rotational and Combination Strategies with Other Herbicides

Rotating herbicides with different modes of action is a crucial component of resistance management epa.govcroplife.org.auepa.govamazonaws.com. This involves alternating the use of herbicides from different HRAC/WSSA groups over time to reduce the continuous selection pressure from a single mode of action epa.govcroplife.org.auepa.govamazonaws.com. Avoid the consecutive use of herbicides with the same target site of action on the same weed species epa.gov.

Combining this compound with other herbicides that have different modes of action can also help to delay the evolution of resistance croplife.org.auguidechem.comresearchgate.net. Herbicide mixtures can provide a broader spectrum of weed control and reduce the likelihood that weeds resistant to one herbicide will survive the application of the mixture croplife.org.au. Research has shown that combinations of asulam and other herbicides, such as trifloxysulfuron-sodium, can provide enhanced control of certain weeds like johnsongrass compared to asulam alone researchgate.net. Studies using computer modeling have also indicated that herbicide mixtures can delay resistance evolution compared to single herbicide use or simple rotations nih.gov.

Data Table Example (Illustrative - based on general principles of resistance studies, specific this compound resistance data not found):

| Weed Species | Herbicide | Mechanism of Resistance | Fold Resistance (R/S Ratio) | Management Strategy |

| Weed A | This compound | Target-site mutation (Hypothetical) | 10x | Rotation with Group X herbicide |

| Weed B | This compound | Enhanced metabolism (Hypothetical) | 5x | Combination with Group Y herbicide |

| Weed C | This compound | Reduced translocation (Hypothetical) | 3x | Integrated Weed Management |

Interactive Data Table (Conceptual - requires a suitable environment for rendering):

Advanced Analytical Methodologies for Asulam Sodium Detection and Quantification

Chromatographic Techniques and Method Development

Chromatographic techniques play a central role in separating asulam-sodium from matrix components before detection and quantification. Method development in chromatography involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve optimal separation and peak resolution.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound, particularly when coupled with detectors like Ultraviolet (UV) or Diode Array Detectors (DAD). cipac.orgsemanticscholar.org Asulam (B1667650) exhibits UV absorption, making UV and DAD suitable detection methods. jfda-online.com

HPLC methods for this compound often utilize reversed-phase columns and mobile phases consisting of mixtures of water and organic solvents such as acetonitrile (B52724), often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and separation. cipac.orgsielc.com For instance, one reported method for this compound analysis uses a reverse phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Another HPLC-UV method for asulam residue in agricultural products used a mobile phase of acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.5) containing sodium 1-heptanesulphonate, with detection at 280 nm. researchgate.net UV scanning data has shown that the maximum absorption of asulam typically appears at 268 nm, and this wavelength is often selected for detection due to a better signal-to-noise ratio. jfda-online.com

HPLC-DAD has also been used for the validation of electroanalytical methods for asulam determination in water samples, showing good agreement with the results obtained by square wave voltammetry (SWV) and flow injection analysis (FIA). ipp.ptipp.pt

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While HPLC is frequently used for this compound due to its polarity, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, although it may require derivatization of asulam to make it sufficiently volatile for GC analysis. jfda-online.com One early GC method for asulam analysis involved a derivatization reaction with dimethyl sulfoxide (B87167) (DMSO) and sodium hydroxide, although this method had limitations in terms of safety and recovery. jfda-online.com

GC-MS/MS is a powerful technique for pesticide residue analysis and can be used for asulam. eurl-pesticides.eu In GC-MS/MS, pesticide residues are separated on a capillary column (e.g., DB5-MS) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eu This provides high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the trace analysis of this compound and the profiling of its metabolites in various complex matrices, including environmental and biological samples. nih.govpsu.eduspkx.net.cn LC-MS/MS is particularly valuable for its ability to identify and quantify analytes at very low concentrations and to differentiate between the parent compound and its transformation products. chromatographyonline.com

For asulam analysis by LC-MS/MS, samples are typically extracted and cleaned up before injection into the LC system. The LC separates the analytes, which are then introduced into the MS/MS for detection and fragmentation. Multiple reaction monitoring (MRM) is commonly used in LC-MS/MS for targeted analysis, providing high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. eurl-pesticides.eupsu.edu

LC-MS/MS methods have been developed for the determination of asulam and its metabolite sulfanilamide (B372717) in water, with reported limits of quantification (LOQs) of 0.05 μg/L for each compound. nih.gov For residue analysis in agricultural products, LC-MS/MS methods have achieved LOQs as low as 0.01 mg/kg for asulam. spkx.net.cn The analysis of asulam and its metabolite sulfanilamide in honey has also been performed using LC-MS/MS, allowing for unambiguous detection and confirmation. psu.edu

LC-MS/MS is also a key tool for metabolite profiling, enabling the identification and characterization of asulam transformation products in environmental and biological systems. chromatographyonline.comyoutube.com This is crucial for understanding the environmental fate and potential impact of asulam.

Electroanalytical and Spectroscopic Methods for this compound Analysis

In addition to chromatographic techniques, electroanalytical and spectroscopic methods have been explored for the analysis of asulam. Electroanalytical methods, such as voltammetry and amperometry, offer potentially low-cost and simple alternatives for the determination of electroactive compounds like asulam. kashanu.ac.iripp.ptup.pt

Studies have investigated the electrochemical behavior of asulam, showing that it can be irreversibly oxidized at a glassy carbon electrode. researchgate.netipp.ptipp.pt Based on this electrochemical property, analytical methodologies using square wave voltammetry (SWV) and flow injection analysis (FIA) coupled with amperometric detection have been developed for asulam determination in water samples. researchgate.netipp.ptipp.pt These methods have demonstrated good limits of detection and repeatability. ipp.ptipp.pt For instance, SWV achieved a limit of detection of 7.1 x 10⁻⁶ mol L⁻¹, while FIA with amperometric detection achieved a lower limit of detection of 1.2 x 10⁻⁸ mol L⁻¹. ipp.ptipp.pt Novel electrochemical sensors based on modified electrodes, such as glassy carbon electrodes modified with multi-walled carbon nanotubes, ionic liquids, chitosan, and copper nanoparticles, have also been developed for asulam detection, showing enhanced sensitivity and lower detection limits. kashanu.ac.ir

Spectroscopic methods, such as UV-Visible spectrophotometry, can be used for asulam analysis, particularly in conjunction with other techniques or after derivatization. Asulam has a maximum UV absorption around 268 nm, which is utilized in UV and DAD detection for HPLC. jfda-online.com Fluorimetric and chemiluminescence methods have also been reported for asulam detection. kashanu.ac.irresearchgate.net

Sample Preparation and Matrix Effects in Environmental and Biological Samples (excluding human samples)

Effective sample preparation is critical for the accurate analysis of this compound in environmental matrices such as water, soil, and agricultural products, as well as in biological samples (excluding human samples). These matrices can be complex and contain interfering substances that can affect the analytical signal, a phenomenon known as matrix effects. researchgate.net

Common sample preparation techniques for asulam analysis include extraction using various solvents or solvent mixtures, followed by clean-up steps to remove matrix interferences. For example, asulam residue in agricultural products has been extracted using 0.1% acetic acid in mixtures of acetonitrile, acetone, water, and diethyl ether, followed by clean-up with solid phase extraction (SPE) cartridges such as Florisil and neutral alumina. jfda-online.comresearchgate.net Solid-phase extraction (SPE) is a widely used technique for concentrating and cleaning up samples containing asulam from water and soil matrices. researchgate.netresearchgate.net Hydrophilic lipophilic balanced (HLB) reversed solid-phase extraction columns have been used for the determination of asulam in agricultural products by LC-MS/MS. spkx.net.cn

Matrix effects, which can lead to signal suppression or enhancement in mass spectrometry-based methods, need to be carefully evaluated and addressed during method development and validation. researchgate.net Strategies to mitigate matrix effects include matrix-matched calibration, using internal standards, and optimizing sample preparation procedures to minimize co-extracted interferences. gcms.cz Studies have shown that different sample preparation methods can result in varying degrees of matrix effects depending on the matrix type. researchgate.net For instance, in the analysis of asulam in agricultural products by LC-MS/MS, matrix effects were evaluated, and the method showed little matrix effect. spkx.net.cn

Method Validation Parameters: Sensitivity, Specificity, Accuracy, and Precision

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters for this compound analysis include sensitivity, specificity, accuracy, and precision. researchgate.netscispace.comresearchgate.netglobalresearchonline.net

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. It is typically assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ). researchgate.netresearchgate.netglobalresearchonline.net Reported LODs for asulam analysis vary depending on the technique and matrix, ranging from μg/L levels for HPLC-UV jfda-online.comresearchgate.net to lower levels for electroanalytical methods kashanu.ac.iripp.ptipp.pt and ng/L or μg/kg levels for LC-MS/MS. nih.govpsu.eduspkx.net.cn

Specificity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or matrix co-extractives. researchgate.netresearchgate.netglobalresearchonline.net Chromatographic separation coupled with selective detectors like MS/MS significantly enhances the specificity of asulam analysis. eurl-pesticides.eupsu.edu

Accuracy: Accuracy represents the closeness of the measured value to the true value of the analyte concentration. It is commonly assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the percentage recovered is determined. researchgate.netresearchgate.netglobalresearchonline.net Recovery rates for asulam in agricultural products using HPLC-UV have been reported in the range of 80.6% to 90.9%. jfda-online.com For LC-MS/MS analysis of asulam in agricultural products, average recoveries ranged from 70.6% to 107.8%. spkx.net.cn Electroanalytical methods have shown recovery values between 84% and 107% in water samples. ipp.ptipp.pt

Precision: Precision refers to the agreement between independent measurements of the same homogeneous sample under specified conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. researchgate.netresearchgate.netglobalresearchonline.net Precision can be evaluated at different levels, including repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision). researchgate.netglobalresearchonline.net Reported repeatability for electroanalytical methods ranged from 2.1% to 5.0%. ipp.ptipp.pt For LC-MS/MS analysis of asulam in agricultural products, repeatability varied from 1.0% to 14.0%, and inter-day precision varied from 4.4% to 17.7%. spkx.net.cn Acceptance criteria for precision, such as RSD values below a certain percentage (e.g., < 2% or < 20% depending on the matrix and concentration level), are typically established during method validation. eurl-pesticides.euresearchgate.netresearchgate.netnih.gov

Method validation ensures that the developed analytical procedures for this compound are reliable and fit for their intended application, whether it is for routine monitoring, residue analysis, or research purposes.

| Analytical Technique | Detector(s) | Matrix Examples (excluding human) | Sample Preparation Examples | Sensitivity (LOD/LOQ examples) | Accuracy (Recovery examples) | Precision (RSD examples) |

| HPLC | UV, DAD | Water, Agricultural Products (citrus, sugarcane) | Extraction with organic solvents, SPE clean-up | LOD: 1.0 μg/L (water), 0.01 ppm (agricultural products) jfda-online.comresearchgate.net | 80.6% - 90.9% (agricultural products) jfda-online.com | 0.8% - 8.8% (agricultural products) jfda-online.com |

| GC-MS/MS | Triple Quadrupole (MRM) | Environmental Samples | Extraction, Clean-up (e.g., QuEChERS) | RSDR < 20% at LOQ gcms.cz | ||

| LC-MS/MS | Triple Quadrupole (MRM) | Water, Soil, Agricultural Products, Honey | Extraction (e.g., methanol), SPE clean-up (e.g., HLB) | LOQ: 0.05 μg/L (water), 0.005 mg/kg (soil), 0.01 mg/kg (agricultural products), 0.8 μg/kg (asulam in honey) nih.govpsu.eduspkx.net.cn | 70.6% - 107.8% (agricultural products), 72% (asulam in honey, corrected) psu.eduspkx.net.cn | Repeatability: 1.0% - 14.0% (agricultural products); Inter-day precision: 4.4% - 17.7% (agricultural products) spkx.net.cn |

| Electroanalytical (SWV, FIA) | Amperometric Detector | Water | Direct analysis or minimal sample preparation | LOD: 7.1 x 10⁻⁶ mol L⁻¹ (SWV), 1.2 x 10⁻⁸ mol L⁻¹ (FIA) ipp.ptipp.pt | 84% - 107% (water) ipp.ptipp.pt | Repeatability: 2.1% (SWV), 5.0% (FIA) ipp.ptipp.pt |

Efficacy and Application Research of Asulam Sodium in Agro Ecosystems

Efficacy Evaluation Against Target Weed Species in Diverse Agricultural and Non-Cropland Systems

Asulam-sodium has been evaluated for its effectiveness against a range of weed species in various environments, including agricultural crops like sugarcane and spinach, as well as non-cropland areas such as rights-of-way and industrial sites herts.ac.ukresearchgate.netnih.govepa.gov. It is particularly noted for its control of problem weeds like bracken (Pteridium aquilinum) and docks (Rumex spp.) herts.ac.ukresearchgate.net. Studies have shown that this compound can effectively control annual and perennial grasses, including johnsongrass (Sorghum halepense), and broad-leaved weeds researchgate.net. For instance, research in sugarcane demonstrated that asulam (B1667650) applied at various rates could control johnsongrass, leading to increased sugar yield compared to untreated controls cambridge.orgresearchgate.net. In non-cropland sites, asulam herbicide is applied as a postemergence treatment to control listed species in areas such as railroad and utility rights-of-way, highways, storage areas, and industrial plant sites epa.gov.

Influence of Environmental Conditions on Herbicidal Performance

Environmental conditions can significantly influence the performance of this compound. Factors such as temperature and soil pH have been shown to affect asulam's behavior in the environment. For example, the breakdown of asulam is temperature-dependent, with a higher percentage remaining after 28 days at lower temperatures compared to higher temperatures researchgate.net. Soil pH also influences the mobility of asulam in soil, with the undissociated form leaching less rapidly than the associated form researchgate.net. Simulated rainfall studies in sugarcane indicated that a critical rain-free period after application is necessary for optimal johnsongrass control, with predicted critical periods ranging from 8 to 20 hours depending on johnsongrass growth stage and environmental conditions lsu.edu. Reduced johnsongrass control was also observed when asulam application was followed shortly by fertilization that disturbed the root system, suggesting that practices affecting the target species' root system can lead to suboptimal control epa.govlsu.edu.

Long-term Efficacy and Residual Control Studies

Research has also investigated the long-term efficacy and residual control provided by this compound. Studies on bracken control have shown that initial high levels of control achieved with asulam application can be maintained and extended through follow-up treatments, potentially leading to eradication sefari.scot. However, some long-term studies have indicated variability in the persistence of control, with some sites showing complete regeneration of bracken over time sefari.scot. Data gaps have been identified regarding long-term studies investigating the effects of non-extractable residues in soil nih.govgylle.dk.

Selectivity Mechanisms and Crop Tolerance Research (e.g., Sugarcane, Turfgrass)

This compound is known for its selective action, allowing its use in certain crops like sugarcane and on turfgrass herts.ac.ukresearchgate.netepa.govepa.gov. The mechanism of selectivity is reported to involve greater metabolic degradation of asulam in tolerant species researchgate.net. Research in sugarcane has evaluated the sensitivity of different sugarcane cultivars to asulam application lsu.edu. Studies found that sugarcane cultivars exhibited varying tolerance, with some showing more sensitivity than others, particularly with applications at certain times of the year lsu.edu. Leaf uptake and translocation studies of asulam in different sugarcane cultivars have provided insights into the potential reasons for differential sensitivity observed under field conditions lsu.edu. Asulam is applied as a postemergence treatment in certain turfgrass species like Tifway 419 Bermudagrass and St. Augustinegrass for weed control epa.gov.

Interaction with Adjuvants and Formulation Components

The interaction of this compound with adjuvants and formulation components can influence its herbicidal activity. Adjuvants are commonly used to enhance herbicide performance by improving properties such as penetration, wettability, and evaporation rates unl.edu. For this compound, the addition of approved non-ionic surfactants is recommended to enhance weed control, particularly under suboptimal environmental conditions epa.govepa.govepa.govgreenbook.net. These surfactants typically contain a minimum of 80% active ingredient and are added at specific rates to the spray mixture epa.govepa.gov. Crop oil concentrates containing paraffinic oil and non-ionic surfactant are also suggested for use with this compound to improve weed control epa.govepa.gov. Formulations of asulam, including those containing this compound, may include surfactants, antifoam agents, and other adjuvants and auxiliaries to create homogeneous solutions with improved herbicidal activity google.com. Combinations of asulam with other herbicides, such as trifloxysulfuron, have also been investigated, showing synergistic effects in controlling certain weeds like johnsongrass in sugarcane cambridge.orgresearchgate.netresearchgate.net.

Regulatory Science and Environmental Risk Assessment Methodologies Specific to Asulam Sodium

Methodological Approaches for Environmental Risk Assessment

Methodological approaches for the environmental risk assessment of asulam-sodium are designed to systematically evaluate the potential adverse effects on the environment. These methods combine exposure and effects characterization to estimate the likelihood of harm to various environmental compartments and the organisms within them.

To estimate the predicted environmental concentrations (PECs) of this compound in soil, water, and air, regulatory agencies employ a variety of computer models that simulate its environmental fate. fraunhofer.denih.gov These models are essential for understanding how the chemical moves and persists in different environmental compartments.

In the European Union, the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) framework is central to assessing the leaching potential to groundwater. nih.goveuropa.euctgb.nl Models such as FOCUS PELMO, FOCUS MACRO, and FOCUS PEARL are utilized within a set of standardized scenarios that represent a range of agricultural, soil, and climate conditions across Europe. fraunhofer.dectgb.nlwur.nl For this compound, assessments have concluded a low potential for groundwater exposure above the drinking water limit of 0.1 µg/L in the pertinent FOCUS groundwater scenarios. nih.gov

For surface water, tiered modeling approaches are used. Initial tiers (Tier 1) use conservative models like the U.S. EPA's FIRST model to calculate estimated environmental concentrations (EECs). epa.gov Higher-tier assessments in the EU may use models like PRZM, MACRO, and TOXSWA to simulate runoff and spray drift, providing more realistic exposure estimates. fraunhofer.de For this compound, the risk to aquatic plants was identified as high in the majority of FOCUS scenarios at Step 3, necessitating further refinement at Step 4, which included considerations for no-spray buffer zones and runoff mitigation. nih.gov

These predictive tools are fundamental in regulatory assessments, providing the exposure data needed to calculate risks to aquatic and terrestrial organisms. mdpi.com

Ecological Risk Quotients (RQs) are a primary tool used in the risk assessment process to compare the estimated environmental concentration of a substance to its ecotoxicological threshold. canada.camdpi.com The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC), which is derived from toxicity studies on relevant organisms. canada.ca An RQ value greater than 1 indicates a potential risk, often triggering a more refined, higher-tier assessment or the implementation of risk mitigation measures. canada.camdpi.com

For this compound, risk quotients are calculated for a wide range of non-target organisms. Regulatory assessments by bodies like the U.S. EPA have indicated that levels of concern are exceeded for both endangered and non-endangered terrestrial and semi-aquatic plants for all uses. epa.gov For non-cropland uses, levels of concern were also exceeded for aquatic plants. epa.gov Conversely, the risk to honeybees was determined to be minimal. epa.gov

In the EU, the risk assessment for aquatic organisms concluded a low risk for fish and aquatic invertebrates at the FOCUS Step 3 level. nih.gov However, a high risk was identified for aquatic plants, which required further assessment and the proposal of risk mitigation measures, such as 5-meter no-spray buffer zones. nih.gov

The table below summarizes key findings from risk quotient analyses for this compound.

| Organism Group |

Data Gaps and Uncertainties in Environmental Fate and Ecotoxicological Assessments

Despite extensive study, data gaps and uncertainties remain in the environmental risk assessment of this compound. nih.govpfmodels.org These uncertainties can influence the protectiveness of regulatory decisions and highlight areas for future research.

Key data gaps identified by regulatory agencies include:

Chronic Toxicity to Birds: The U.S. EPA noted a lack of avian reproduction data, which prevented a complete assessment of chronic risk to birds. epa.gov

Chronic Effects on Aquatic Invertebrates: Both U.S. and EU authorities have indicated that the chronic risk to aquatic invertebrates cannot be fully assessed without further data. The EPA required a confirmatory aquatic invertebrate life-cycle study. nih.govepa.gov

Toxicity to Non-target Plants: A comprehensive risk assessment for non-target plants could not be finalized due to a lack of adequate phytotoxicity data. epa.gov

Environmental Fate Methodology: The U.S. EPA required clarification on the environmental fate assessment methodology and the uncertainty associated with extraction techniques and recovery of asulam (B1667650) from laboratory versus field studies. epa.gov

Metabolite Toxicity: The European Food Safety Authority (EFSA) identified a lack of data on the presence and toxicity of the metabolite sulfanilamide (B372717) and other potentially significant metabolites, which complicated a reliable consumer exposure assessment. agropages.com No toxicity data were available for several photolytic metabolites. nih.gov

Endocrine Disrupting Properties: Specific studies to address the potential endocrine activity of asulam in ecotoxicological contexts were not available. nih.govresearchgate.net

Long-term Risk to Soil Organisms: A data gap was identified regarding the long-term risk to soil organisms from non-extractable residues. nih.gov

These uncertainties stem from various sources, including the inherent variability of environmental systems, limitations in modeling assumptions, and incomplete toxicological databases. nih.govpfmodels.org Addressing these gaps is crucial for refining risk assessments and ensuring the environmental safety of this compound.

International Regulatory Frameworks and Their Influence on Environmental Research and Management

The regulation of this compound is governed by distinct frameworks in different parts of the world, primarily in the United States and the European Union. These frameworks dictate the data requirements for registration and influence the direction of environmental research and risk management strategies.

In the United States , the U.S. Environmental Protection Agency (EPA) manages the registration and reregistration of pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov The EPA's reregistration process for asulam involved a comprehensive review of its human health and environmental effects, leading to requirements for additional data to fill identified gaps, such as phytotoxicity and aquatic invertebrate life-cycle studies. epa.govepa.gov The EPA's risk assessments directly inform labeling requirements and use restrictions to mitigate identified risks.

In the European Union , the placing of plant protection products on the market is regulated by Regulation (EC) No 1107/2009. europa.eunih.gov The peer review process, managed by EFSA, involves a detailed evaluation of the active substance based on a dossier submitted by the applicant. nih.govnih.gov For this compound, the EU review process identified several concerns, including a high long-term risk to birds and mammals and uncertainties regarding metabolite toxicity and endocrine-disrupting properties. agropages.comeuropa.eu These concerns, coupled with identified data gaps, ultimately led to the European Commission's decision not to approve this compound for use in the EU. europa.euuseforesight.ioagropages.com This non-approval has significant implications for its use and management within member states.

Future Directions and Emerging Research Frontiers in Asulam Sodium Science

Advanced Omics Applications in Understanding Asulam-sodium Interactions (e.g., Plant Metabolomics, Microbial Genomics)

Advanced omics technologies, such as plant metabolomics and microbial genomics, hold significant promise in unraveling the intricate interactions of this compound within biological systems. Metabolomics, the comprehensive study of metabolites within a biological system, can provide insights into how plants process and respond to this compound exposure at a molecular level. This includes identifying specific metabolic pathways affected and the production of metabolites like N-malonyl-asulam, a known plant metabolite of asulam (B1667650) researchgate.netsurrey.ac.ukresearchgate.net. Research utilizing metabolomics could help to understand mechanisms of tolerance or sensitivity in different plant species and potentially identify biomarkers of exposure or effect.

Microbial genomics, the study of the complete genetic material of microorganisms, can shed light on the impact of this compound on soil microbial communities and the potential for microbial degradation of the herbicide. While this compound is not persistent in soils, it may persist in water under certain conditions herts.ac.ukherts.ac.uk. Understanding the genetic potential of soil microbes to break down this compound through genomic analysis can inform bioremediation strategies and assess potential shifts in microbial community structure and function following application. Studies have already investigated the genomes of bacteria capable of degrading sulfonamide compounds, which share structural similarities with asulam researchgate.net. This suggests a potential avenue for exploring microbial degradation pathways specific to this compound using genomic approaches.

Integrating data from both plant metabolomics and microbial genomics can provide a holistic view of the fate and effects of this compound in agroecosystems, informing more sustainable use practices and potential mitigation strategies.

Sustainable Management Practices Integrating this compound with Non-Chemical Approaches

The future of weed management increasingly emphasizes integrated strategies that combine chemical and non-chemical methods to enhance efficacy, reduce reliance on single active ingredients, and minimize environmental impact. For this compound, this translates to research focusing on its integration into sustainable management practices alongside approaches such as mechanical weeding, biological control, and cultural practices like crop rotation and the use of cover crops tnau.ac.inpan-europe.info.

Exploring the potential for reduced application rates of this compound when used in conjunction with effective non-chemical methods is another key research area. This could help to mitigate potential environmental concerns while maintaining acceptable levels of weed control.

Research on Mitigating Environmental Load and Enhancing Targeted Delivery

Minimizing the environmental load of this compound is a critical area for future research. While it is considered to have relatively low toxicity to mammals, concerns exist regarding its potential risks to aquatic organisms and non-target plant species. herts.ac.ukherts.ac.ukcymitquimica.comepa.gov Research efforts are needed to better understand its fate and behavior in various environmental compartments, particularly in water where it can be persistent under certain conditions. herts.ac.ukherts.ac.uk

Further research is also needed to refine environmental risk assessments, particularly regarding chronic effects on aquatic organisms and non-target plants, where data gaps have been identified. epa.gov Understanding the potential for bioaccumulation, although considered low, also warrants continued investigation. herts.ac.ukherts.ac.uk

Role of this compound in Adapting to Changing Agricultural and Ecological Challenges

Climate change and evolving agricultural practices present new challenges for weed management. Future research on this compound needs to consider its potential role in helping agricultural systems adapt to these changes. This could involve investigating its efficacy against weed species that may become more prevalent with changing climates or in new cropping systems.

The potential for weeds to develop resistance to herbicides is a continuous challenge. While asulam resistance in weeds has not been widely reported, understanding the potential mechanisms of resistance and developing strategies to prevent or manage it in the context of changing weed populations is crucial. biorxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.